The compound [1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester is a complex organic molecule that belongs to the category of carbamates, which are derivatives of carbamic acid. This compound features a pyrrolidine ring, a chloroacetyl group, and a benzyl ester functionality, making it structurally interesting for various applications in medicinal chemistry and organic synthesis.
This compound can be synthesized through various organic reactions involving pyrrolidine derivatives and chloroacetylation processes. Its structural characteristics suggest potential bioactivity, particularly in pharmacological contexts.
The compound is classified as:
The synthesis of [1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester typically involves several key steps:
The reactions generally require careful control of temperature and pH to ensure high yields and purity. Solvents such as dichloromethane or tetrahydrofuran may be used to facilitate the reactions.
The molecular structure of [1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester can be represented as follows:
The structure features:
The compound's three-dimensional conformation can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography to ascertain its spatial arrangement.
The compound can undergo various chemical reactions typical for carbamates, including:
These reactions often require specific conditions such as catalysts or heat to proceed efficiently. Monitoring reaction progress through techniques like thin-layer chromatography is common practice.
The mechanism of action for this compound, particularly in biological contexts, may involve:
Studies on similar compounds suggest that modifications in the substituents can significantly alter potency and selectivity toward target enzymes or receptors.
This compound has potential applications in various fields:
The systematic IUPAC name [1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester precisely defines its atomic connectivity: a pyrrolidine core nitrogen-functionalized with a chloroacetyl group (1-(2-chloroacetyl)), while the carbon at position 3 bears a methylcarbamate protected as a benzyl ester [1] [7]. This nomenclature follows carbamate naming conventions where the carbamic acid derivative (benzyl ester) takes precedence over the amide (chloroacetyl). The compound’s stereochemistry is explicitly denoted in supplier catalogs, with the (S)-enantiomer (CAS: 1354003-11-4) commercially available alongside achiral variants (CAS: 1353978-51-4) [1] [2].
Table 1: Nomenclature and Identifiers of Key Variants
Systematic Name | CAS Number | Molecular Formula | Stereochemistry | Common Synonyms |
---|---|---|---|---|
[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester | 1354003-11-4 | C₁₅H₁₉ClN₂O₃ | (S) | F083712, Fluorochem code [1] |
[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester | 1353978-51-4 | C₁₅H₁₉ClN₂O₃ | Racemic | 3D-DEC97851, Biosynth code [2] |
tert-Butyl (1-(2-chloroacetyl)pyrrolidin-3-yl)(methyl)carbamate | 722537-49-7 | C₁₂H₂₁ClN₂O₃ | Undefined | AM92540, Parchem code [7] |
Structurally, the molecule integrates three key pharmacophores:
Canonical SMILES representations encode this connectivity: CN(C(=O)OCc1ccccc1)[C@H]1CCN(C(=O)CCl)C1
for the (S)-enantiomer, explicitly showing chiral topology at the pyrrolidin-3-yl carbon [1].
This compound emerged as a strategic intermediate during the 2010s surge in covalent drug discovery, capitalizing on the chloroacetyl group’s ability to form irreversible bonds with biological nucleophiles. Its initial applications centered on protease inhibitor development, where the pyrrolidine scaffold mimicked transition-state geometries [3] . The benzyl ester, while less common than tert-butyl variants (e.g., CAS: 722537-49-7) in peptide synthesis, offered orthogonal deprotection strategies critical for convergent synthesis of complex molecules [5] [7].
Notably, commercial availability shifted significantly:
[1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-isopropyl-carbamic acid benzyl ester
(MW 352.9 g/mol) [3]. This shift emphasized elongation of the methyl-carbamate linker to modulate target binding kinetics. Table 2: Evolution of Structural Analogs in Drug Discovery
Era | Dominant Structure | Molecular Weight (g/mol) | Key Application | Commercial Status |
---|---|---|---|---|
2010–2015 | [1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester | 310.78 | Covalent serine protease inhibitors | Widely available (Fluorochem, Cymit) [1] [2] |
2015–2020 | tert-Butyl (1-(2-chloroacetyl)pyrrolidin-3-yl)(methyl)carbamate | 276.76 | Peptide fragment coupling | Available (Parchem) [7] |
2020–Present | [1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-isopropyl-carbamic acid benzyl ester | 352.90 | Allosteric kinase inhibitors | Emerging (VulcanChem) [3] |
The benzyl ester’s historical significance lies in balancing lipophilicity (logP ~1.8) and steric bulk, enabling blood-brain barrier penetration in early CNS agent prototypes—unlike more polar tert-butyl variants [3] . Its discontinuation in some catalogs reflects not synthetic challenge, but rather medicinal chemistry’s pivot toward elongated linkers for enhanced target engagement selectivity.
The (S)-enantiomer (CAS: 1354003-11-4) has been instrumental in developing asymmetric synthetic methodologies, particularly for pyrrolidine-based pharmaceuticals where stereochemistry dictates biological activity [1] . Key advances include:
1.3.1. Stereoselective Synthesis
Industrial routes employ (S)-proline-derived precursors, with chloroacetylation occurring under Schotten-Baumann conditions (0–5°C, pH 8–9) to minimize racemization . The chiral integrity at C3 is maintained through kinetic control, achieving >98% ee in optimized processes. This contrasts with racemic versions (CAS: 1353978-51-4) synthesized from achiral pyrrolidine, requiring costly chiral resolution post-functionalization [2].
1.3.2. Chiral Auxiliary Applications
The benzyl carbamate group serves as a directing moiety in diastereoselective alkylations. For example, enolization adjacent to the carbamate carbonyl enables asymmetric Michael additions, with the bulky benzyloxy group shielding one prochiral face . Subsequent hydrogenolysis (H2/Pd-C) cleaves the benzyl group without perturbing the pyrrolidine stereocenter or chloroacetyl handle—a critical advantage over acid-labile tert-butyl carbamates (e.g., CAS: 722537-49-7) [5] [7].
1.3.3. Stereochemical Probes
Comparative studies of (S) vs. (R) enantiomers (e.g., CymitQuimica’s [(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester) revealed dramatic differences in target recognition. For instance:
Table 3: Stereochemical Outcomes in Derivative Synthesis
Synthetic Method | Chiral Control Strategy | ee (%) | Key Advantage | Reference |
---|---|---|---|---|
Proline-derivatization | Chiral pool (S-proline) | >98% | No resolution needed; high optical purity [1] | Fluorochem [1] |
Kinetic resolution | Enzymatic (lipase-catalyzed hydrolysis) | 85–90% | Broad substrate scope; moderate ee | EVITAChem |
Asymmetric hydrogenation | Chiral Ru-catalyst | 92–95% | Scalable but high catalyst cost [3] | VulcanChem [3] |
These studies underscore the compound’s dual role as a stereochemical testbed and practical synthon, enabling both methodological innovations and targeted synthesis of bioactive candidates. The persistence of chirality during downstream transformations remains a key research focus, particularly in synthesizing complex molecules like EVITAChem’s cyclopropyl-derivative (EVT-8056952) where stereocenters influence conformational folding .
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2